molecular formula C20H10Na2O11S2 B13126594 Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate CAS No. 94094-64-1

Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate

Cat. No.: B13126594
CAS No.: 94094-64-1
M. Wt: 536.4 g/mol
InChI Key: JBQQJBHUQSTJND-UHFFFAOYSA-L
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Description

Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate is a complex organic compound with the molecular formula C20H10Na2O11S2 and a molecular weight of 536.40 g/mol. This compound is known for its unique structural features, which include anthracene and sulfonate groups, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

The synthesis of Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate can be achieved through multiple routes. One common method involves the oxidation of Nuclear Fast Blue, followed by sulfonation . Another approach is the coupling reaction between diphenylamine derivatives and naphthol . Industrial production typically involves these synthetic routes under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of different sulfonated products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various analytical techniques, including spectrophotometry and fluorimetry.

    Biology: This compound is employed in histological studies for staining cell nuclei, making them visible under a microscope.

    Industry: It is used in the dyeing of cellulose materials such as paper and fibers.

Mechanism of Action

The mechanism of action of Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate involves its interaction with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to interact with biological molecules and cellular structures. The anthracene core can participate in electron transfer reactions, making it useful in redox processes.

Comparison with Similar Compounds

Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate is unique due to its specific combination of anthracene and sulfonate groups. Similar compounds include:

    Alizarin Red S:

    Nuclear Fast Red: Another sulfonated anthracene derivative used in histological staining.

These compounds have overlapping applications but differ in their specific chemical properties and reactivity.

Properties

CAS No.

94094-64-1

Molecular Formula

C20H10Na2O11S2

Molecular Weight

536.4 g/mol

IUPAC Name

disodium;1,4-dihydroxy-9,10-dioxo-3-(4-sulfonatophenoxy)anthracene-2-sulfonate

InChI

InChI=1S/C20H12O11S2.2Na/c21-15-11-3-1-2-4-12(11)16(22)14-13(15)17(23)19(20(18(14)24)33(28,29)30)31-9-5-7-10(8-6-9)32(25,26)27;;/h1-8,23-24H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2

InChI Key

JBQQJBHUQSTJND-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3O)OC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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